1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide (CAS 2167530-43-8) is a synthetic small molecule of molecular formula C8H9FN4O (MW 196.18 g/mol) that integrates a 5-fluoropyrimidine heterocycle, a constrained azetidine ring, and a primary carboxamide group into a single scaffold. The compound is classified as a heterocyclic building block and is primarily employed as a synthetic intermediate in medicinal chemistry campaigns, particularly those targeting kinases and other ATP-binding proteins.

Molecular Formula C8H9FN4O
Molecular Weight 196.185
CAS No. 2167530-43-8
Cat. No. B2404416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide
CAS2167530-43-8
Molecular FormulaC8H9FN4O
Molecular Weight196.185
Structural Identifiers
SMILESC1C(CN1C2=NC=C(C=N2)F)C(=O)N
InChIInChI=1S/C8H9FN4O/c9-6-1-11-8(12-2-6)13-3-5(4-13)7(10)14/h1-2,5H,3-4H2,(H2,10,14)
InChIKeyQMSXHZHTZZDOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide (CAS 2167530-43-8): A Fluorinated Azetidine-Carboxamide Building Block for Kinase-Focused Medicinal Chemistry


1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide (CAS 2167530-43-8) is a synthetic small molecule of molecular formula C8H9FN4O (MW 196.18 g/mol) that integrates a 5-fluoropyrimidine heterocycle, a constrained azetidine ring, and a primary carboxamide group into a single scaffold [1]. The compound is classified as a heterocyclic building block and is primarily employed as a synthetic intermediate in medicinal chemistry campaigns, particularly those targeting kinases and other ATP-binding proteins . Its computed physicochemical properties, including a topological polar surface area (TPSA) of 72.1 Ų, a calculated logP (XLogP3-AA) of -0.6, one hydrogen bond donor, and five hydrogen bond acceptors, position it as a compact, polar fragment with favorable drug-like characteristics [1].

Why 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide Cannot Be Replaced by Generic Azetidine or Pyrimidine Analogs Without Risking Altered Binding and Physicochemical Profiles


The precise combination of a 5-fluoropyrimidine and an azetidine-3-carboxamide within one molecule creates a unique hydrogen-bonding and steric fingerprint that generic substitutes cannot replicate. The fluorine atom at the pyrimidine 5-position modulates both electronic properties and metabolic stability, while the azetidine ring imposes conformational rigidity that directly influences the vector of the carboxamide group [1]. Replacing the carboxamide with a carboxylic acid (CAS 1289387-13-8) alters hydrogen-bond donor/acceptor counts and charge state at physiological pH; substituting with a 5-chloropyrimidine (CAS of the chloro analog) changes halogen size and electronegativity; and N-alkylation (e.g., N-tert-butyl derivative CAS 2877686-61-6) adds steric bulk that can abrogate or alter target engagement. Even when the same biological target is pursued, small variations in this scaffold have been shown to produce markedly different potency and selectivity outcomes in kinase inhibition programs [2], making blind substitution a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide Versus Its Closest Analogs


Carboxamide vs. Carboxylic Acid: Hydrogen-Bond Donor Count and logP Comparison Dictates Permeability and Target Engagement Potential

The target compound presents a primary carboxamide functional group, which contributes exactly 1 hydrogen-bond donor (HBD) and an XLogP3-AA of -0.6, whereas its closest commercially available analog, 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1289387-13-8), possesses a carboxylic acid group contributing 1 HBD but with an ionizable proton that imparts a significantly lower logP and a different charge state at physiological pH [1]. This difference is critical: carboxamides generally exhibit superior passive membrane permeability compared to carboxylic acids due to reduced desolvation penalty, making the carboxamide scaffold preferable for targets requiring intracellular access [2].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

5-Fluoropyrimidine vs. 5-Chloropyrimidine: Halogen Electronic Effects and Metabolic Stability Differentiation

The 5-fluoropyrimidine moiety in the target compound provides distinct electronic and metabolic advantages over the corresponding 5-chloropyrimidine analog (1-(5-chloropyrimidin-2-yl)azetidine-3-carboxamide). Fluorine's strong electron-withdrawing effect (Hammett σₚ = 0.06 for F vs. 0.23 for Cl) reduces the basicity of the pyrimidine nitrogen, potentially weakening undesired off-target interactions with heme-containing enzymes, while its smaller van der Waals radius (1.47 Å vs. 1.75 Å for chlorine) minimizes steric clashes in tight ATP-binding pockets [1]. Critically, the C–F bond is metabolically more stable than the C–Cl bond; the latter is susceptible to oxidative dechlorination by cytochrome P450 enzymes, which can generate reactive metabolites, whereas fluorine substitution typically blocks this metabolic soft spot [2].

Halogen Bonding Drug Metabolism Kinase Inhibitor Design

Unsubstituted Carboxamide vs. N-tert-Butyl Carboxamide: Steric Bulk and Hydrogen-Bonding Capacity Comparison

The target compound bears a free primary carboxamide (–CONH2), whereas the N-tert-butyl derivative (CAS 2877686-61-6) incorporates a bulky tert-butyl group on the amide nitrogen. This structural change eliminates one hydrogen-bond donor, reduces the topological polar surface area, and increases both molecular weight (ΔMW = +56 Da) and calculated logP [1]. In fragment-based drug discovery, primary carboxamides are valued as minimal, ligand-efficient hydrogen-bonding motifs that can be elaborated in a modular fashion; the tert-butyl group, while enhancing lipophilicity and potentially potency, often introduces detrimental entropic penalties upon binding and reduces ligand efficiency metrics such as LE (binding energy per heavy atom) and LLE (lipophilic ligand efficiency) [2].

Structure-Activity Relationships Ligand Efficiency Fragment Growth

Azetidine Ring Conformational Rigidity vs. Flexible Piperidine or Pyrrolidine Analogs: Impact on Entropic Binding Penalty

The azetidine ring (four-membered) imposes significantly greater conformational rigidity compared to pyrrolidine (five-membered) or piperidine (six-membered) analogs that might be considered as alternative central scaffolds. This rigidity pre-organizes the carboxamide vector and reduces the entropic penalty upon target binding, a principle well-established in medicinal chemistry [1]. The target compound's azetidine ring limits the accessible dihedral angles for the exocyclic carboxamide group, effectively constraining the conformational space and potentially enhancing binding affinity to targets with well-defined hydrogen-bonding geometries, such as kinase hinge regions [2].

Conformational Analysis Scaffold Hopping Binding Thermodynamics

Recommended Application Scenarios for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for Kinase Targets Requiring Hinge-Region Hydrogen-Bonding

The compound's compact size (MW 196 Da), moderate polarity (XLogP3-AA = -0.6), and constrained azetidine-carboxamide geometry make it an ideal fragment for screening against kinase ATP-binding sites, where the primary carboxamide can serve as a hinge-binding motif. Its superior ligand efficiency relative to bulkier analogs (Section 3, Evidence Item 3) supports its use in fragment libraries where minimal, efficient pharmacophores are prioritized [1].

Synthesis of Focused Compound Libraries Exploring 5-Fluoropyrimidine SAR Around a Constrained Central Scaffold

The free primary carboxamide provides a versatile handle for parallel amide coupling or diversification, enabling systematic exploration of structure-activity relationships (SAR) while maintaining the favorable 5-fluoropyrimidine electronic profile (Section 3, Evidence Item 2) and the azetidine ring's conformational constraint (Section 3, Evidence Item 4). This scenario leverages the compound's higher synthetic versatility compared to N-alkylated analogs .

Metabolic Stability Optimization in Lead Series Prone to CYP-Mediated Dehalogenation

For lead series where a 5-chloropyrimidine or other halogenated pyrimidine has shown evidence of oxidative dehalogenation or reactive metabolite formation, the 5-fluoropyrimidine scaffold offers a direct replacement with a metabolically stronger C–F bond (bond dissociation energy ~485 vs. ~327 kJ/mol for C–Cl, Section 3, Evidence Item 2). The compound can be incorporated as a core scaffold replacement to block this metabolic liability [2].

Biophysical Assay Development Requiring a Soluble, Low-Molecular-Weight Probe with Defined Hydrogen-Bonding Geometry

The compound's calculated TPSA of 72.1 Ų, moderate logP, and single hydrogen-bond donor predict good aqueous solubility, making it suitable for biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or protein X-ray crystallography where solubility and a well-defined binding pose are critical for reliable data generation [3].

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